molecular formula C7H4F2I2 B14061386 1,2-Diiodo-3-fluoro-6-(fluoromethyl)benzene

1,2-Diiodo-3-fluoro-6-(fluoromethyl)benzene

Cat. No.: B14061386
M. Wt: 379.91 g/mol
InChI Key: NBBYFQRRBRPHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diiodo-3-fluoro-6-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2 It is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diiodo-3-fluoro-6-(fluoromethyl)benzene typically involves the iodination of a fluorinated benzene derivative. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction conditions often include a solvent like dichloromethane (CH2Cl2) and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1,2-Diiodo-3-fluoro-6-(fluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaI can yield 1,2-difluoro-3-iodo-6-(fluoromethyl)benzene .

Scientific Research Applications

1,2-Diiodo-3-fluoro-6-(fluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Diiodo-3-fluoro-6-(fluoromethyl)benzene involves its interaction with specific molecular targets. The iodine atoms and fluorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity to various targets. The fluoromethyl group can also enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diiodo-3-fluorobenzene
  • 1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene
  • 1,2-Diiodo-3,5-difluorobenzene

Uniqueness

1,2-Diiodo-3-fluoro-6-(fluoromethyl)benzene is unique due to the presence of both iodine and fluorine atoms, which impart distinct chemical properties.

Properties

Molecular Formula

C7H4F2I2

Molecular Weight

379.91 g/mol

IUPAC Name

1-fluoro-4-(fluoromethyl)-2,3-diiodobenzene

InChI

InChI=1S/C7H4F2I2/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2

InChI Key

NBBYFQRRBRPHHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CF)I)I)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.